molecular formula C19H12ClN3O4S B2878362 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile CAS No. 683254-89-9

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Cat. No. B2878362
M. Wt: 413.83
InChI Key: LREKYHAURKAMKB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12ClN3O4S and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Activities

Compounds similar to the one mentioned have been synthesized and evaluated for their cytotoxic potency on human cancer cell lines. The structure-activity relationships indicate that specific substitutions at certain positions can significantly influence their cytotoxic activities. One study found that compounds containing a 5-nitrothiophen-2-yl ring showed potent activity, suggesting their potential as cancer therapeutics (Sa̧czewski et al., 2004).

Antioxidant and Anticholinesterase Activities

Novel derivatives, including thiazole-containing compounds, have been synthesized and shown to possess significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These activities indicate their potential application in treating neurodegenerative diseases, such as Alzheimer's. Some compounds exhibited stronger inhibition than the reference drug, galantamine, and also demonstrated excellent antioxidant capabilities (Kurt et al., 2015).

Material Science Applications

Piezochromic Behaviors

Research into diphenylacrylonitrile derivatives, closely related to the chemical structure of interest, has uncovered their aggregation-enhanced emission effects. These compounds exhibit notable piezochromic behaviors under hydrostatic pressure, changing fluorescence color significantly. Such properties highlight their potential in creating pressure-sensitive materials and sensors (RSC Advances, 2016).

Corrosion Inhibition

Corrosion Inhibition

Thiazole derivatives have been investigated as corrosion inhibitors, showing effectiveness in protecting metals against corrosion in acidic environments. This application is crucial in industries where metal durability is a concern, such as in pipelines and structural components (Bentiss et al., 2007).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREKYHAURKAMKB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

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